2-Oxepanone, dimethyl-
Description
Contextualizing Lactone Chemistry in Advanced Synthesis
Lactones are cyclic esters that are integral to various areas of chemical science. nih.gov Their synthesis is a continuously developing field, with methods generally categorized into cyclization, reduction, and oxidation reactions. mdpi.com Historically, the synthesis of lactones often relied on the cyclization of hydroxy acids. mdpi.com However, modern synthetic chemistry has introduced more sophisticated and efficient strategies.
Recent advancements include transition metal-catalyzed C–H activation, which provides a powerful tool for lactone formation directly from readily available materials like aliphatic carboxylic acids. acs.orgnih.gov This method has revolutionized synthetic pathways, allowing for the creation of functionalized lactones with high efficiency. acs.orgresearchgate.net Other significant methods include electrophilic halolactonization and palladium-catalyzed cycloadditions. rsc.org The development of biocatalysts and organocatalysts has also provided environmentally friendlier routes to lactone synthesis, often allowing for "one-pot" procedures that increase safety and efficiency. mdpi.comnih.gov
Significance of Seven-Membered Ring Lactones in Organic Transformations
Seven-membered ring lactones, known as oxepanones or caprolactones, are particularly significant in polymer chemistry and as structural motifs in biologically active natural products. nih.govresearchgate.net The parent compound, ε-caprolactone, is the monomer for polycaprolactone (B3415563) (PCL), a biodegradable and biocompatible polyester (B1180765) with numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. d-nb.infonih.govwikipedia.org
The ring-opening polymerization (ROP) of ε-caprolactone and its substituted derivatives is the most common method for synthesizing these polyesters. d-nb.inforsc.org The properties of the resulting polymers can be tuned by introducing substituents onto the lactone ring. rsc.org Furthermore, seven-membered lactone rings are found in various natural products and have shown biological activities, such as antitumor effects. rsc.org Their synthesis remains a challenge in organic chemistry due to less favorable kinetic and thermodynamic factors compared to five- or six-membered rings. rsc.org Consequently, the development of new catalytic methods for the selective synthesis of seven-membered lactones is an active area of research. nih.govrsc.orgacs.org
Scope and Research Trajectories of Dimethyl-2-Oxepanone Isomers
Dimethyl-2-oxepanone refers to a group of structural isomers where two methyl groups are substituted on the 2-oxepanone (ε-caprolactone) ring. The specific properties and reactivity of each isomer are determined by the position of these methyl groups. For instance, the presence of substituents can significantly influence the monomer's ability to undergo ring-opening polymerization. rsc.org
Research on alkyl-substituted ε-caprolactones has shown that the position of the substituent strongly affects the polymerization kinetics. rsc.org For example, a substituent at the δ-position can lead to faster polymerization, while substitution at the ε-position can significantly reduce the polymerization rate. rsc.org The steric hindrance introduced by the methyl groups can impact the approach of the catalyst and the subsequent ring-opening process. rsc.orgresearchgate.net
Current research trajectories focus on the controlled synthesis of specific dimethyl-2-oxepanone isomers and their subsequent polymerization to create polyesters with tailored properties. This includes investigating the stereoselective polymerization of chiral dimethyl-substituted lactones to produce stereoregular polymers with unique thermal and mechanical characteristics. rsc.orgrsc.org The table below details some of the possible isomers of dimethyl-2-oxepanone.
| Property | Value |
| IUPAC Name | 3,3-dimethyloxepan-2-one |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 1331-33-5 |
| InChI | InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
| InChIKey | YFGBNGVKGCSVJF-UHFFFAOYSA-N |
| Data sourced from PubChem CID 200239 nih.gov |
Historical Development and Current Research Directions for Substituted Oxepanones
The synthesis of lactones has a long history, with the Baeyer-Villiger oxidation, first reported in 1899, being a cornerstone reaction. wikipedia.org This reaction converts a cyclic ketone into a lactone using a peroxyacid oxidant and is a reliable method for producing oxepanones from corresponding cyclohexanones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org
Over the decades, research has focused on developing more efficient, selective, and environmentally benign methods. The use of metal catalysts in conjunction with greener oxidants like hydrogen peroxide has been a significant area of development. wikipedia.orgnih.gov The advent of biocatalysis, using enzymes such as Baeyer-Villiger monooxygenases (BVMOs), offers a highly selective and sustainable route to chiral lactones. wikipedia.orgrsc.org
Current research is heavily focused on the catalytic ring-opening polymerization of substituted oxepanones to generate functional polyesters. nih.govrsc.org Scientists are exploring a variety of catalytic systems, including organocatalysts and metal-based catalysts, to control the polymerization process precisely. rsc.orgrsc.orgrsc.org The goal is to synthesize polymers with specific functionalities, degradability, and mechanical properties by carefully choosing the substituents on the oxepanone monomer. nih.govontosight.ai This includes the copolymerization of different substituted lactones to create materials with novel properties for advanced applications. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1331-33-5 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
InChI Key |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCOC1=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2 Oxepanones
Strategies for Oxepanone Ring Formation with Dimethyl Substitution
The construction of the dimethyl-2-oxepanone scaffold can be achieved through several fundamental synthetic strategies, including the formation of the lactone ring from an acyclic precursor, the modification of a pre-existing ring system, or the direct oxidation of a corresponding carbocycle.
Ring-Closing Reactions in Lactone Synthesis
Ring-closing reactions are a cornerstone in the synthesis of cyclic molecules, including lactones. For dimethyl-2-oxepanones, this typically involves the intramolecular cyclization of a hydroxy acid or a related derivative.
One of the most powerful techniques for the formation of medium-sized rings is ring-closing metathesis (RCM) . This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, facilitates the intramolecular cyclization of a diene to form a cycloalkene. wikipedia.org In the context of dimethyl-2-oxepanone synthesis, an appropriately substituted diene ester can undergo RCM to form an unsaturated seven-membered lactone, which can then be hydrogenated to yield the saturated dimethyl-2-oxepanone. The strategic placement of methyl groups on the diene precursor dictates their final position on the oxepanone ring. The efficiency of RCM can be influenced by factors such as substrate concentration and the specific catalyst used. quimicaorganica.org
Another classical approach is the intramolecular lactonization of a corresponding ω-hydroxy carboxylic acid. For the synthesis of a dimethyl-2-oxepanone, this would involve a 6-hydroxy-x,y-dimethylheptanoic acid, where x and y represent the positions of the methyl groups. The cyclization is typically promoted by acid catalysis or by using coupling agents that activate the carboxylic acid, such as in the Corey-Nicolaou macrolactonization. datapdf.com The formation of a seven-membered ring can be thermodynamically challenging, but high-dilution conditions can favor the intramolecular reaction over intermolecular polymerization.
Functional Group Interconversions for Methyl Group Introduction
The introduction of methyl groups onto a pre-existing oxepanone ring or its acyclic precursor is a key strategy for accessing various dimethyl isomers. This can be achieved through a variety of functional group interconversions.
One common method involves the alkylation of enolates . A pre-existing oxepanone can be deprotonated at the α-position to the carbonyl group using a strong base to form an enolate, which can then be reacted with a methylating agent like methyl iodide. To introduce two methyl groups, this process can be repeated. The position of methylation is dictated by the regioselectivity of enolate formation.
Alternatively, methyl groups can be introduced at an earlier stage in the synthesis, on the acyclic precursor to the lactone. For example, the synthesis of a dimethyl-substituted hydroxy acid can be achieved through standard C-C bond-forming reactions such as the addition of organometallic reagents to ketones or aldehydes, or through conjugate addition reactions to α,β-unsaturated esters.
Oxidative Rearrangements and Baeyer-Villiger Oxidation Approaches
The Baeyer-Villiger oxidation is a powerful and widely used method for the synthesis of lactones from cyclic ketones. nih.govnih.govwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting a cyclic ketone into a lactone with an expanded ring size. rug.nl For the synthesis of dimethyl-2-oxepanones, this entails the oxidation of a corresponding dimethyl-substituted cyclohexanone (B45756).
The regioselectivity of the Baeyer-Villiger oxidation is a crucial aspect, as it determines which of the two possible lactone isomers is formed from an unsymmetrical ketone. The migratory aptitude of the adjacent carbon atoms generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. nih.gov This predictability allows for the strategic synthesis of specific dimethyl-2-oxepanone isomers. For example, the oxidation of a 2,4-dimethylcyclohexanone would be expected to yield a mixture of lactones, with the regioselectivity depending on the relative migratory abilities of the secondary carbons.
A notable application of this method is the desymmetrization of meso-3,5-disubstituted cyclohexanones. For instance, the asymmetric Baeyer-Villiger oxidation of meso-3,5-dimethylcyclohexanone using a chiral scandium catalyst can produce the corresponding chiral dimethyl-substituted ε-caprolactone in high yield and enantioselectivity. nih.gov This approach provides a direct route to enantiomerically enriched dimethyl-2-oxepanones.
| Precursor Ketone | Oxidant | Catalyst/Conditions | Product(s) | Reference |
| meso-3,5-Dimethylcyclohexanone | m-CPBA | Chiral N,N'-dioxide/Sc(OTf)₃ | Chiral 4,6-dimethyl-oxepan-2-one | nih.gov |
| 3-Methylcyclohexanone | Oxone | Aqueous or organic phase | Mixture of 3-methyl- and 5-methyl-ε-caprolactone | nih.gov |
| Cyclohexanone | Hydrogen Peroxide | Various Lewis and Brønsted acids | ε-Caprolactone | rsc.org |
Novel Catalytic Approaches in Dimethyl-2-Oxepanone Synthesis
Modern synthetic chemistry has seen a surge in the development of novel catalytic methods that offer improved efficiency, selectivity, and sustainability. These approaches are increasingly being applied to the synthesis of complex molecules like dimethyl-2-oxepanones.
Metal-Mediated and Organocatalytic Routes
Metal-mediated catalysis offers a plethora of options for lactone synthesis. Transition metal catalysts, particularly those based on palladium, ruthenium, copper, and zinc, have been employed in various lactonization reactions. nih.gov For instance, palladium-catalyzed intramolecular C-H activation followed by lactonization can be a powerful tool for constructing lactone rings. While specific examples for dimethyl-2-oxepanone are not abundant, the general principles of these catalytic systems can be applied to appropriately designed substrates. Zinc(II) and copper(II) complexes have also been shown to be effective initiators for the ring-opening polymerization of ε-caprolactone, a process that is mechanistically related to its synthesis. nih.gov
Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. Chiral secondary amines, phosphoric acids, and N-heterocyclic carbenes are among the organocatalysts that have been successfully used to synthesize chiral lactones. These catalysts can activate substrates in a stereocontrolled manner, leading to the formation of enantiomerically enriched products. For example, organocatalytic cascade reactions can be designed to construct complex lactone structures in a single pot. While direct applications to dimethyl-2-oxepanone are still emerging, the versatility of organocatalysis suggests its potential in this area.
Biocatalytic Pathways for Lactone Derivatization
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. In the context of lactone synthesis, Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant. wikipedia.orgresearchgate.net These enzymes catalyze the Baeyer-Villiger oxidation with remarkable regio- and enantioselectivity. researchgate.net The cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus is a well-studied BVMO that can accept a wide range of cyclic ketones as substrates, including substituted cyclohexanones, to produce chiral lactones. researchgate.net This provides a green and efficient route to optically pure substituted ε-caprolactones. The substrate scope of BVMOs can be expanded through protein engineering, allowing for the synthesis of a wider variety of lactones. nih.gov
Lipases are another class of enzymes that are widely used in organic synthesis. They can catalyze the enantioselective acylation or hydrolysis of alcohols and esters. nih.gov In the synthesis of dimethyl-2-oxepanones, lipases can be used for the kinetic resolution of racemic precursors, such as a dimethyl-substituted hydroxy acid or its ester. mdpi.commdpi.com This allows for the separation of enantiomers, providing access to optically pure starting materials for the synthesis of chiral dimethyl-2-oxepanones. For example, Candida antarctica lipase B (CAL-B) is a commonly used lipase for the resolution of a variety of substrates.
| Biocatalyst | Reaction Type | Substrate | Product | Key Feature | Reference |
| Baeyer-Villiger Monooxygenase (BVMO) | Baeyer-Villiger Oxidation | Dimethyl-substituted cyclohexanone | Chiral dimethyl-2-oxepanone | High regio- and enantioselectivity | nih.govresearchgate.net |
| Cyclohexanone Monooxygenase (CHMO) | Baeyer-Villiger Oxidation | Substituted cyclohexanones | Optically pure substituted ε-caprolactones | Broad substrate scope | researchgate.net |
| Lipase (e.g., CAL-B) | Kinetic Resolution | Racemic dimethyl-substituted hydroxy acid/ester | Enantiomerically enriched hydroxy acid/ester and acylated alcohol | Separation of enantiomers | nih.govmdpi.commdpi.com |
Green Chemistry Principles in Dimethyl-2-Oxepanone Synthesis
The synthesis of dimethyl-2-oxepanones, like other valuable chemical compounds, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. These principles encourage the use of non-hazardous materials, renewable resources, and high-efficiency reactions that reduce waste. Key areas of progress include the development of solvent-free and atom-economical synthetic routes, as well as the utilization of renewable feedstocks to create more sustainable manufacturing pathways.
Solvent-Free and Atom-Economical Approaches
A cornerstone in the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation, a reaction known for its high degree of atom economy as it incorporates an oxygen atom directly into the carbon framework of a substrate. wikipedia.orgorganic-chemistry.org Traditional methods often rely on peroxyacids, but greener methodologies prioritize the use of cleaner oxidants like hydrogen peroxide. mdpi.com
The Baeyer-Villiger oxidation converts a cyclic ketone into a lactone (an ester within a ring). This process is inherently atom-economical because the oxidant's oxygen atom is fully incorporated into the final product. Modern approaches focus on replacing stoichiometric peracid reagents with catalytic systems using more benign oxidants.
Key Research Findings:
Hydrogen Peroxide as a Green Oxidant: Hydrogen peroxide (H₂O₂) is considered an environmentally friendly oxidant because its only byproduct is water. mdpi.com However, its weaker oxidizing power compared to peracids necessitates the use of catalysts, such as Brønsted or Lewis acids, to activate either the H₂O₂ or the ketone's carbonyl group. mdpi.comresearchgate.net
Biocatalytic Oxidation: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that perform this specific oxidation in nature. wikipedia.org Utilizing these biocatalysts offers a highly selective and sustainable route to lactones under mild conditions. Recombinant whole-cell catalysts containing BVMOs can be engineered to convert ketone precursors to the desired lactone, using molecular oxygen as the ultimate oxidant in a clean, biocatalytic process. nih.gov
Solvent-Free Steps: While the oxidation step may occur in a solvent, preceding steps in the synthetic pathway can be optimized to be solvent-free. For instance, in a chemoenzymatic cascade to produce ε-caprolactone from phenol, the initial hydrogenation of the phenol feedstock to cyclohexanol is performed quantitatively under solvent-free conditions using a Ru-catalyst. nih.gov This approach significantly reduces solvent waste and simplifies purification.
| Oxidant Type | Example(s) | Advantages | Challenges |
|---|---|---|---|
| Traditional Peracids | m-CPBA | High reactivity, effective | Potentially explosive, generates acid waste |
| Green Oxidants | Hydrogen Peroxide (H₂O₂) | Byproduct is water, safer to handle | Requires a catalyst, slower reaction rates mdpi.com |
| Biocatalytic Systems | BVMOs with O₂ | High selectivity, mild conditions, sustainable nih.gov | Enzyme stability and cost can be factors |
Renewable Feedstocks and Sustainable Synthetic Pathways
The shift away from petroleum-based starting materials is a central goal of green chemistry. The synthesis of substituted caprolactones, including dimethyl-2-oxepanones, can be achieved using feedstocks derived from biomass, which offers a renewable carbon source. acs.orgacs.org
A prominent sustainable pathway begins with cresols, which are phenolic compounds that can be isolated from lignin, a major component of wood and a vast source of renewable aromatic chemicals. acs.orgumn.edu This route provides a direct link between biomass and the synthesis of valuable monomers.
Sustainable Synthetic Pathway from Lignin:
Feedstock Sourcing: p-Cresol is obtained from lignin bio-oils. A key advantage for sustainability and economics is the ability to use mixed cresol isomers directly from the feedstock source, which circumvents the need for energy-intensive purification processes. acs.orgumn.edu
Hydrogenation: The cresol is hydrogenated to form the corresponding methyl-cyclohexanone. This step can be designed to be highly efficient and, in some cases, solvent-free. nih.govresearchgate.net
Baeyer-Villiger Oxidation: The resulting methyl-cyclohexanone undergoes a Baeyer-Villiger oxidation to yield methyl-ε-caprolactone. This step can be performed using green catalytic methods as described previously. researchgate.net
| Renewable Feedstock | Intermediate | Target Product Analog | Source |
|---|---|---|---|
| p-Cresol | p-Methyl-cyclohexanone | γ-Methyl-ε-caprolactone | Lignin Bio-oil acs.orgumn.edu |
| Phenol | Cyclohexanol / Cyclohexanone | ε-Caprolactone | Bio-based sources nih.gov |
Mechanistic Investigations of Dimethyl 2 Oxepanone Reactivity
Studies on Ring-Opening Reactions of Dimethyl-2-Oxepanones
Ring-opening reactions are the most characteristic transformations of dimethyl-2-oxepanones, driven by the release of ring strain. These reactions can be initiated by a variety of reagents, including acids, bases, organometallic catalysts, and enzymes, each proceeding through distinct mechanisms.
The ester linkage in dimethyl-2-oxepanone is susceptible to hydrolysis and other nucleophilic attacks under both acidic and basic conditions. sci-hub.se The mechanisms parallel those of acyclic ester hydrolysis but are accelerated by the inherent strain of the seven-membered ring.
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water or an alcohol. The mechanism can transition between a bimolecular pathway (AAC2), which is common, and a unimolecular pathway (AAC1) under strongly acidic conditions. acs.org The AAC2 mechanism involves the nucleophile attacking the protonated carbonyl, forming a tetrahedral intermediate, which then collapses to the ring-opened product. acs.orgwikipedia.org
Base-catalyzed ring-opening, in contrast, involves the direct nucleophilic attack on the electron-deficient carbonyl carbon. researchgate.netchegg.com This reaction does not require prior activation of the lactone. A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacks the carbonyl carbon in a single step, leading to a tetrahedral intermediate that rapidly opens the ring by cleaving the acyl-oxygen bond. chegg.com For poly(ε-caprolactone), degradation via alkaline hydrolysis is generally observed to be more rapid than acid-catalyzed hydrolysis. sapub.org
| Feature | Acid-Catalyzed Ring Opening | Base-Catalyzed Ring Opening |
|---|---|---|
| Catalyst/Reagent | Brønsted or Lewis acids (e.g., HCl, H₂SO₄) | Bases (e.g., NaOH, KOH, alkoxides) |
| Initial Step | Protonation of the carbonyl oxygen | Direct nucleophilic attack on the carbonyl carbon |
| Key Intermediate | Protonated lactone / Tetrahedral intermediate | Tetrahedral intermediate |
| Nucleophile | Typically weak (e.g., H₂O, ROH) | Typically strong (e.g., OH⁻, RO⁻) |
| Relative Rate | Generally slower than base-catalyzed hydrolysis sapub.org | Generally faster than acid-catalyzed hydrolysis sapub.org |
Organometallic complexes are extensively used to catalyze the ring-opening polymerization (ROP) of lactones like ε-caprolactone to produce high molecular weight polyesters with controlled properties. mdpi.com A widely accepted pathway is the coordination-insertion mechanism. mdpi.comnih.gov This process is typically initiated by a metal alkoxide species, which may be added directly or formed in situ from the reaction of a metal alkyl complex with an alcohol. The mechanism involves:
Coordination of the lactone monomer to the metal center of the catalyst via its carbonyl oxygen.
Nucleophilic attack of the alkoxide ligand on the activated carbonyl carbon of the monomer.
Cleavage of the acyl-oxygen bond of the lactone and insertion of the monomer into the metal-alkoxide bond, thereby extending the polymer chain. This process regenerates a metal alkoxide at the new chain end, which can then coordinate and open another monomer. tandfonline.com
Various metals, including tin, aluminum, and zinc, have been employed in catalysts for this reaction. nih.govresearchgate.netacs.org
Enzymatic cleavage offers a green and highly specific alternative for lactone ring-opening and the degradation of the resulting polyesters. sci-hub.se Lipases and cutinases are particularly effective for hydrolyzing poly(ε-caprolactone). mdpi.com The catalytic mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. nih.gov The process occurs via a ping-pong bi-bi mechanism:
The catalytic serine's hydroxyl group attacks the ester carbonyl of the lactone, forming a tetrahedral intermediate stabilized by an "oxyanion hole" in the enzyme.
This intermediate collapses, forming a covalent acyl-enzyme intermediate and releasing the alcohol portion of the ester (the hydroxyl-terminated end of the opened ring). nih.gov
A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid end of the chain and regenerating the free enzyme. nih.gov
| Catalyst Type | Example Catalyst(s) | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Organometallic (Tin) | Stannous Octoate (Sn(Oct)₂) / Alcohol | Coordination-insertion | nih.govtandfonline.com |
| Organometallic (Aluminum) | (salen)Al-OR | Coordination-insertion with saturation kinetics | acs.org |
| Enzymatic | Lipases, Cutinases | Formation of a covalent acyl-enzyme intermediate | mdpi.comnih.gov |
Cycloaddition Reactions Involving Dimethyl-2-Oxepanone Derivatives
The saturated ring of dimethyl-2-oxepanone lacks the conjugated π-electron system necessary for participation in pericyclic reactions. Therefore, the compound itself is unreactive in cycloadditions. However, its derivatives or the resulting polymers can be strategically functionalized to incorporate reactive handles, enabling them to undergo such transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. msu.edu While dimethyl-2-oxepanone itself cannot act as a diene or dienophile, a common strategy involves the functionalization of poly(ε-caprolactone) (PCL), the polymer derived from the parent lactone, with groups that can. For instance, PCL chains can be synthesized with terminal furan (B31954) (diene) and maleimide (B117702) (dienophile) groups. researchgate.netmdpi.com
When these functionalized polymers are mixed, typically in the melt, they undergo a Diels-Alder reaction to form a cross-linked polymer network. researchgate.netmdpi.com The reaction creates a reversible covalent bond, as the Diels-Alder adduct can undergo a retro-Diels-Alder reaction upon heating, breaking the cross-links. This approach is widely used to create self-healing materials and shape-memory polymers. researchgate.netmdpi.com The stereochemistry of the cycloaddition follows the general rules for Diels-Alder reactions, with a preference for the endo product, although in polymer networks, the mobility constraints can influence the stereochemical outcome.
Other major classes of pericyclic reactions include electrocyclizations and sigmatropic rearrangements. msu.educareerendeavour.com These reactions are characterized by a concerted, cyclic transition state. Electrocyclic reactions involve the ring-closing or ring-opening of a single conjugated π-system, while sigmatropic rearrangements involve the migration of a σ-bond across a π-system.
Due to its saturated nature, the dimethyl-2-oxepanone ring system does not undergo these types of pericyclic reactions. The presence of a conjugated diene, triene, or other suitable π-framework within the molecule is a prerequisite for these transformations, which is absent in the fundamental structure of dimethyl-2-oxepanone. Synthetic modification to introduce unsaturation and a conjugated system would be necessary for such reactivity to be observed.
Reaction Kinetics and Thermodynamic Analyses of Dimethyl-2-Oxepanone Transformations
Quantitative analysis of the kinetics and thermodynamics of dimethyl-2-oxepanone transformations is essential for optimizing reaction conditions, particularly for ring-opening polymerization (ROP).
The ROP of ε-caprolactone is thermodynamically favorable at moderate temperatures. wiley-vch.de The primary driving force is the release of ring strain, which results in a negative enthalpy of polymerization (ΔHp). nih.gov However, the conversion of a small monomer molecule into a long polymer chain leads to a loss of translational and rotational degrees of freedom, resulting in a negative entropy of polymerization (ΔSp). wiley-vch.denih.gov
The Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) must be negative for the reaction to be spontaneous. Because the -TΔSp term is positive, there exists a "ceiling temperature" (Tc = ΔHp / ΔSp) above which polymerization is no longer thermodynamically favorable, and the equilibrium shifts back toward the monomer. wiley-vch.de For ε-caprolactone, the significant ring strain results in a high ceiling temperature, allowing for high monomer conversion under typical polymerization conditions. nih.gov
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| ΔHp | -28.8 kJ/mol | Exothermic reaction, driven by ring strain release | nih.gov |
| ΔSp | -53.9 J/(mol·K) | Entropically unfavorable due to loss of freedom | nih.gov |
| Tc (calculated) | 261 °C (534 K) | Temperature above which polymerization is disfavored | nih.gov |
The kinetics of ROP are highly dependent on the catalyst system, initiator concentration, and temperature. tandfonline.comresearchgate.net Kinetic studies, often performed using techniques like differential scanning calorimetry (DSC), allow for the determination of key parameters such as the activation energy (Ea) and the pre-exponential factor (A). nih.govresearchgate.net For instance, the activation energy for the ROP of ε-caprolactone initiated by stannous octoate/n-hexanol has been reported in the range of 65-80 kJ/mol. nih.govtandfonline.com Different catalyst systems can lead to significantly different activation energies; for example, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene with a diol initiator lowered the activation energy to ~22.5 kJ·mol–1, indicating a much faster polymerization rate. thieme-connect.com
| Catalyst System | Eₐ (kJ/mol) | Method | Reference |
|---|---|---|---|
| Sn(Oct)₂ / n-Hexanol | 64.9 - 80.4 | Non-isothermal DSC (KAS method) | nih.gov |
| Tributyltin n-butoxide | 62.0 - 74.2 | Isothermal DSC | researchgate.net |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene / Butane-1,4-diol | 22.5 | - | thieme-connect.com |
| (salen)Al-OMe (NO₂ substituted) | ~55 (calculated from Eyring plot) | ¹H NMR | acs.org |
Computational and Theoretical Chemistry Studies on Reaction Pathways
Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction pathways of lactones, including the ring-opening polymerization (ROP) of ε-caprolactone, the parent compound of dimethyl-2-oxepanone. While direct computational studies specifically targeting dimethyl-2-oxepanone are not extensively available in the literature, a wealth of theoretical research on ε-caprolactone provides a robust framework for understanding the reactivity of its substituted derivatives. These studies, primarily employing Density Functional Theory (DFT), offer deep insights into reaction mechanisms, transition states, and the influence of catalysts and substituents.
The prevailing mechanism for the ring-opening polymerization of ε-caprolactone, and by extension, its dimethyl derivative, is the coordination-insertion mechanism. nih.gov This process is often catalyzed by metal complexes, and computational models have been crucial in mapping out the energetic landscape of this pathway. DFT calculations have shown that the ROP mechanism catalyzed by various metal complexes, including those of aluminum, tin, yttrium, and lanthanides, generally proceeds through several key steps: coordination of the lactone to the metal center, nucleophilic attack by an initiator (like an alkoxide) on the carbonyl carbon of the lactone, and subsequent cleavage of the acyl-oxygen bond to open the ring. researchgate.netacs.orgmdpi.com
The effect of substituents on the ε-caprolactone ring has also been a subject of computational inquiry. Studies on methyl-substituted ε-caprolactones have shown that the position of the methyl group can influence the polymerization rate and the properties of the resulting polymer, primarily due to steric hindrance. rsc.org For dimethyl-2-oxepanone, it is anticipated that the presence and location of the two methyl groups would significantly impact its reactivity profile in comparison to the unsubstituted ε-caprolactone. The methyl groups would likely increase the steric bulk around the monomer, potentially affecting the coordination to the catalyst's active site and influencing the stereoselectivity of the polymerization.
Organocatalytic ROP of ε-caprolactone has also been successfully modeled using DFT. nih.gov These studies have elucidated the roles of hydrogen bonding and proton exchange in activating the monomer and facilitating the ring-opening. For example, in polymerizations catalyzed by compounds like 4-(dimethylamino)pyridine (DMAP) or various guanidines, computational models have shown that a hydrogen-bonding mechanism is often energetically favored over a purely nucleophilic attack. nih.gov
Cationic ring-opening polymerization (CROP) of ε-caprolactone, often initiated by metallocene/borate systems, has also been investigated through comprehensive DFT studies. rsc.org These calculations have detailed the pathways for chain initiation, propagation, and termination, confirming an active chain-end mechanism with O-alkyl bond cleavage. rsc.org The computational results highlight that the reaction barriers for the propagation steps can be influenced by the nature of the counteranion. rsc.org
The following interactive tables summarize key computational data from studies on the ROP of ε-caprolactone, which serves as a model for understanding the reactivity of dimethyl-2-oxepanone.
Table 1: Calculated Activation Free Energies (ΔG‡) for ROP of ε-Caprolactone with Various Catalysts
This table presents the activation free energies for the turnover-limiting transition state (TS1) of ε-caprolactone polymerization catalyzed by different aluminum complexes. The data is calculated at the SMD(CH2Cl2)/M06-2X-D3/6-311+G(d,p)//M06-L/6-31+G(d,p) level of theory. acs.org A lower ΔG‡ indicates a faster predicted reaction rate.
| Catalyst System | Ligand Type | ΔG‡ (TS1) (kcal/mol) |
| 1 | Half-Salen | 21.2 |
| 7 | Salen-type (5-membered chelate) | 22.1 |
| 8 | Salen-type (6-membered chelate) | 18.7 |
| 9 | Bis-indolide Schiff-base | 18.1 |
| 10 | Para-bromoindolide | 17.5 |
| 11 | Benzimidazolide | 17.1 |
| 12 | Benzotriazolide | 17.6 |
Table 2: Calculated Reaction Barriers for Cationic ROP Propagation of ε-Caprolactone
This table shows the calculated reaction barriers for the first three propagation steps of the cationic ring-opening polymerization of ε-caprolactone using different catalytic systems. The calculations were performed using DFT at the B3LYP level. rsc.org The values represent the energy required for the addition of a monomer unit to the growing polymer chain.
| Catalytic System | Propagation Step 1 (kJ/mol) | Propagation Step 2 (kJ/mol) | Propagation Step 3 (kJ/mol) |
| Naked Cation (C+) | 71.2 | 61.4 | 69.2 |
| System 1 ([MeB(C6F5)3]−) | 79.2 | 80.6 | 62.0 |
| System 2 ([B(C6F5)4]−) | 73.9 | 78.2 | 61.1 |
Derivatization and Functionalization of Dimethyl 2 Oxepanones
Synthesis of Substituted Dimethyl-2-Oxepanone Analogues
The primary route for synthesizing substituted ε-caprolactone monomers, including dimethylated analogues, is the Baeyer–Villiger oxidation of the corresponding substituted cyclohexanones. mdpi.com This reaction utilizes a peroxy acid to insert an oxygen atom adjacent to the carbonyl group of the cyclic ketone, expanding the six-membered cyclohexanone (B45756) ring into a seven-membered oxepanone (lactone) ring. The position of the methyl groups on the final lactone is determined by their position on the initial cyclohexanone precursor.
This synthetic strategy allows for the creation of various dimethyl-2-oxepanone isomers, which can then be further functionalized or polymerized. The introduction of other functional groups onto the dimethyl-2-oxepanone ring structure expands its utility in developing advanced materials.
Further substitution of the dimethyl-2-oxepanone ring can be achieved through reactions targeting the α-carbons (the carbon atoms adjacent to the carbonyl group). These strategies typically involve the formation of a lactone enolate, which then acts as a nucleophile.
Alkylation: The generation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for the introduction of alkyl groups. The enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.
Reaction Scheme:
Deprotonation at an α-carbon of dimethyl-2-oxepanone using LDA to form a lithium enolate.
Nucleophilic attack of the enolate on an alkyl halide (R-X) to yield an alkylated dimethyl-2-oxepanone.
The regioselectivity of this reaction is a critical consideration. For an unsymmetrically substituted ring, such as 3,5-dimethyl-2-oxepanone, two different enolates can be formed. The kinetic enolate is typically formed by removing the most accessible, least sterically hindered proton, whereas the thermodynamic enolate is the more substituted, more stable enolate. Reaction conditions can be tuned to favor one over the other.
Acylation: Similarly, acylation introduces an acyl group (R-C=O) at the α-position. This is typically achieved by reacting the lactone enolate with an acyl halide or anhydride. The resulting β-keto lactone products are versatile intermediates for further synthetic transformations.
The table below summarizes these strategies.
Table 1: Alkylation and Acylation of Dimethyl-2-Oxepanones
| Reaction | Reagents | Intermediate | Product Type | Key Considerations |
|---|---|---|---|---|
| Alkylation | 1. LDA2. Alkyl halide (R-X) | Lactone Enolate | α-Alkyl-dimethyl-2-oxepanone | Regioselectivity (kinetic vs. thermodynamic control), steric hindrance. |
| Acylation | 1. LDA2. Acyl halide (RCOX) | Lactone Enolate | α-Acyl-dimethyl-2-oxepanone (β-keto lactone) | Stability of the product, potential for side reactions. |
Halogenation: The introduction of halogen atoms onto the oxepanone ring provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. While direct halogenation of dimethyl-2-oxepanone can be complex, the synthesis of halogenated monomers provides an alternative route. For instance, α-chloro-ε-caprolactone can be synthesized and subsequently used in polymerization and post-polymerization modification. acs.org This demonstrates that halogenated analogues are accessible and can be used to introduce functionalities like azides for "click" chemistry applications. acs.org
Oxidation: The oxidation of cyclic ketones often targets the α-position to the carbonyl. sandia.gov In the case of dimethyl-2-oxepanone, oxidation could lead to the formation of diones or other more highly oxidized structures. The specific outcome would depend on the oxidizing agent used and the reaction conditions. The presence of methyl groups would influence the reactivity and stability of the intermediates formed during oxidation. For example, low-temperature oxidation pathways of related cyclic ketones are dominated by chain-terminating HO₂-elimination, yielding conjugated cyclic coproducts. sandia.gov
Transformations Leading to Complex Heterocyclic Systems
The oxepanone ring can serve as a template for the synthesis of other complex heterocyclic systems. Although specific examples starting from dimethyl-2-oxepanone are not extensively documented, the known reactivity of lactones allows for the prediction of several plausible transformations.
Synthesis of Azepanones (Lactams): Lactones can be converted to lactams through reaction with ammonia (B1221849) or primary amines at elevated temperatures. This process involves the ring-opening of the lactone by the amine, followed by cyclization and dehydration to form the seven-membered lactam ring, known as an azepanone. The resulting dimethyl-azepanones could be valuable building blocks in medicinal chemistry.
Synthesis of Dinitrogen Heterocycles: Reaction with hydrazine (B178648) (N₂H₄) could similarly lead to the formation of seven-membered rings containing two adjacent nitrogen atoms, which are derivatives of 1,2-diazepan-3-one.
These transformations effectively replace the ring oxygen atom with one or more nitrogen atoms, significantly altering the chemical properties of the molecule and opening pathways to new classes of compounds.
Chiral Synthesis and Stereoselective Functionalization of Dimethyl-2-Oxepanones
The synthesis of enantiomerically pure dimethyl-2-oxepanones is of great interest, as the stereochemistry of the monomer units profoundly impacts the properties of the resulting polymers. The primary strategy for achieving this is to begin with a chiral precursor.
A stereospecific Baeyer-Villiger oxidation of an enantiomerically pure dimethyl-substituted cyclohexanone will transfer the stereochemistry of the starting material to the lactone product. This approach allows for the synthesis of specific stereoisomers of dimethyl-2-oxepanone.
Furthermore, stereoselective functionalization can be achieved in subsequent reactions. For example, the alkylation of an enolate derived from a chiral dimethyl-2-oxepanone could proceed with facial selectivity, guided by the existing stereocenters on the ring. The use of chiral catalysts or auxiliaries can also induce stereoselectivity in the addition of functional groups to the oxepanone scaffold. Asymmetric Michael reactions catalyzed by specific organocatalysts have been shown to effectively create chiral 1,3-dimethyl units in other systems, highlighting a potential strategy for stereocontrolled synthesis. thieme-connect.de
Regioselective Modifications of the Oxepanone Ring
Regioselectivity, or the control over the site of reaction, is paramount when functionalizing a molecule with multiple potential reaction sites. In dimethyl-2-oxepanones, several regiochemical challenges arise.
Enolate Formation: As discussed in section 4.1.1, the deprotonation of an unsymmetrical dimethyl-2-oxepanone can occur at two different α-positions. Controlling the regioselectivity of this step is crucial for synthesizing a specific, single isomer of an α-substituted product.
Ring-Opening Reactions: The oxepanone ring can be opened by nucleophiles. The site of attack depends on the reaction conditions.
Base-catalyzed/Nucleophilic Ring Opening: Under basic or nucleophilic conditions, the attack typically occurs at the acyl-carbon, followed by cleavage of the acyl-oxygen bond. This is the mechanism that drives ring-opening polymerization.
Acid-catalyzed Ring Opening: Under acidic conditions, the ring oxygen is first protonated. The subsequent nucleophilic attack could potentially occur at either the acyl-carbon or the alkyl-carbon of the ester linkage. Drawing an analogy to epoxide ring-opening, the positive charge in the transition state may be better stabilized at a more substituted carbon, potentially leading the nucleophile to attack that site. libretexts.org The precise regiochemical outcome would be influenced by the positions of the methyl groups, which affect both steric hindrance and the electronic stability of intermediates.
The table below outlines the regioselective considerations for modifications.
Table 2: Regioselective Considerations in Dimethyl-2-Oxepanone Modifications
| Reaction Type | Potential Sites | Controlling Factors | Predicted Outcome |
|---|---|---|---|
| Enolate Formation | α- and α'-carbons | Base, temperature, solvent | Kinetic product (less substituted) or thermodynamic product (more substituted). |
| Nucleophilic Ring Opening | Acyl-carbon | Nucleophile strength, sterics | Attack at the carbonyl group, leading to a hydroxy-acid derivative. |
| Acid-Catalyzed Ring Opening | Acyl-carbon vs. Alkyl-carbon | Acid strength, carbocation stability | Cleavage may be favored at the bond involving the more substituted carbon atom. |
Dimethyl 2 Oxepanones As Monomers in Advanced Polymer Chemistry
Ring-Opening Polymerization (ROP) of Dimethyl-2-Oxepanones
The primary method for synthesizing high molecular weight polymers from dimethyl-2-oxepanones is ring-opening polymerization (ROP). This process involves the cleavage of the cyclic ester monomer and the subsequent formation of a linear polymer chain. The success and control of the polymerization are highly dependent on the chosen initiator and catalyst system, as well as the specific isomer of the dimethyl-2-oxepanone monomer being used.
Initiator Systems and Catalytic Mechanisms in ROP
A wide array of initiator and catalyst systems have been explored for the ROP of lactones, including dimethyl-2-oxepanones. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-Based Catalysts:
Tin(II) Octoate (Sn(Oct)₂): This is one of the most widely used catalysts for the ROP of cyclic esters due to its high efficiency and approval for certain biomedical applications. The polymerization is typically initiated by a co-initiator containing a hydroxyl group, such as an alcohol or water. The proposed "coordination-insertion" mechanism involves the coordination of the monomer to the tin center, followed by the nucleophilic attack of the alkoxide initiator on the carbonyl carbon of the monomer, leading to ring opening and chain propagation. tandfonline.comnih.gov The concentration of the Sn(Oct)₂/alcohol initiating system can be varied to control the molecular weight of the resulting polymer. tandfonline.comnih.gov
Aluminum Alkoxides: Aluminum complexes, such as aluminum isopropoxide (Al(OiPr)₃), are also effective initiators for the ROP of lactones. rsc.org Functionalized aluminum alkoxides have been developed to synthesize polymers with specific end-groups. researchgate.net The polymerization proceeds through a similar coordination-insertion mechanism.
Rare-Earth Metal Complexes: Lanthanide complexes, such as lanthanum tris(2,6-dimethylphenolate)s, have been shown to catalyze the ROP of ε-caprolactone, offering another avenue for polymerization control. tandfonline.com
Other Metal Complexes: Copper(II) and zinc(II) complexes have also been investigated as initiators for the ROP of ε-caprolactone, in some cases demonstrating improved activity compared to other metal-based systems. nih.gov Titanium alkoxides have been explored for their potential in catalytic ROP, even in the presence of air. researchgate.net
Organocatalysts:
In recent years, metal-free organocatalysts have gained significant attention as they avoid the potential toxicity of residual metal catalysts in the final polymer.
Phosphoric Acids: Chiral phosphoric acids have been successfully employed as catalysts for the asymmetric kinetic resolution polymerization of substituted caprolactones, such as 6-methyl-ε-caprolactone. rsc.org This approach allows for the selective polymerization of one enantiomer over the other, leading to stereocontrolled polymers.
Amines and Amidines: Bases such as 4-(dimethylamino)pyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as nucleophilic catalysts in the ROP of lactones. The mechanism can vary depending on the presence of a co-initiator.
Bifunctional Catalysts: Some organocatalysts can act as bifunctional catalysts, activating both the monomer and the initiator. For instance, natural amino acids have been shown to initiate the ROP of ε-caprolactone, where the amino group acts as the initiating nucleophile. researchgate.net
The general mechanism for the ROP of ε-caprolactone initiated by Sn(Oct)₂ and an alcohol is depicted below:
| Step | Description |
| 1. Initiator Formation | The tin(II) octoate reacts with the alcohol (ROH) to form the active tin alkoxide initiator, Sn(OR)₂. |
| 2. Coordination | The carbonyl oxygen of the dimethyl-2-oxepanone monomer coordinates to the tin center of the initiator. |
| 3. Nucleophilic Attack | The alkoxide group of the initiator performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. |
| 4. Ring Opening | The acyl-oxygen bond of the cyclic ester cleaves, resulting in the opening of the ring and the formation of a new, longer alkoxide species. |
| 5. Propagation | The newly formed alkoxide can then coordinate with another monomer molecule, continuing the chain growth. |
Table 1: Proposed Mechanism of ROP of ε-Caprolactone Initiated with Sn(Oct)₂/n-HexOH This table is based on the generally accepted coordination-insertion mechanism.
Control of Polymerization Regio- and Stereochemistry
The presence of methyl groups on the 2-oxepanone ring introduces chirality and the possibility of constitutional isomers in the resulting polymer chain. Controlling the regio- and stereochemistry during polymerization is crucial for tailoring the final properties of the material.
Regiochemistry: The regioselectivity of ring opening can be influenced by the position of the substituents on the monomer and the nature of the catalyst. For unsymmetrically substituted lactones, the nucleophilic attack can occur at either of the two non-equivalent carbonyl-oxygen bonds, leading to different repeating units in the polymer chain.
Stereochemistry: For chiral dimethyl-2-oxepanones, the stereochemistry of the resulting polymer can be controlled through various strategies. One powerful method is asymmetric kinetic resolution polymerization, where a chiral catalyst preferentially polymerizes one enantiomer of a racemic monomer mixture. For example, the use of a chiral phosphoric acid catalyst in the polymerization of racemic 6-methyl-ε-caprolactone has been shown to preferentially consume the (R)-enantiomer, resulting in a stereogradient polycaprolactone (B3415563). rsc.org The control over stereochemistry can significantly impact the polymer's crystallinity, thermal properties, and degradation rate.
Copolymerization Strategies with Dimethyl-2-Oxepanones
Copolymerization provides a powerful tool to further modify the properties of polyesters derived from dimethyl-2-oxepanones. By incorporating other monomers, it is possible to create materials with a wide range of thermal, mechanical, and degradation characteristics.
Synthesis of Copolymers with Diverse Monomers
Dimethyl-2-oxepanones can be copolymerized with a variety of other cyclic esters and monomers to produce random, alternating, or block-like copolymers.
Copolymerization with Lactide and Glycolide (B1360168): The copolymerization of ε-caprolactone and its derivatives with lactide (the cyclic dimer of lactic acid) and glycolide (the cyclic dimer of glycolic acid) is of particular interest for biomedical applications. rsc.orgnih.govnih.govchemrxiv.orgresearchgate.netprepchem.combuct.edu.cnacs.org The resulting copolymers, poly(lactide-co-caprolactone) (PLCL) and poly(glycolide-co-caprolactone) (PGCL), combine the properties of both parent homopolymers. The ratio of the comonomers can be adjusted to control the degradation rate, mechanical strength, and flexibility of the final material. Various catalytic systems, including aluminum, rsc.org tin, prepchem.com and organocatalysts, nih.gov have been employed for these copolymerizations.
Copolymerization with Other Lactones: Dimethyl-2-oxepanones can also be copolymerized with other substituted or unsubstituted lactones, such as ε-decalactone, to create novel copolyesters with tailored properties. nsf.govrsc.org
Block and Graft Copolymer Architectures
Beyond random copolymers, more complex polymer architectures such as block and graft copolymers can be synthesized using dimethyl-2-oxepanones.
Block Copolymers: Block copolymers consist of two or more distinct polymer chains linked together. They can be synthesized by sequential monomer addition. For example, the ROP of ε-caprolactone can be initiated, and after the monomer is consumed, a second monomer like L-lactide can be added to grow a second block. tandfonline.com Lanthanide catalysts have been shown to be effective in this sequential polymerization. tandfonline.com Block copolymers of poly(ethylene glycol) (PEG) and poly(ε-caprolactone) are of significant interest for drug delivery applications due to their amphiphilic nature. polymer.cn
Graft Copolymers: Graft copolymers are composed of a main polymer backbone with one or more side chains of a different polymer. One common strategy to synthesize graft copolymers is the "grafting from" approach. This involves creating a macroinitiator with initiating sites along its backbone, from which the second polymer can be grown. For example, a polymer with pendant hydroxyl groups can be used to initiate the ROP of ε-caprolactone, resulting in a graft copolymer with PCL side chains. acs.orgacs.orgnih.gov This approach has been used to graft PCL from various polymer backbones, including those based on poly(meth)acrylates. unamur.be
Post-Polymerization Functionalization of Dimethyl-2-Oxepanone Based Polymers
Post-polymerization modification is a powerful technique to introduce new functionalities into pre-existing polymers. This allows for the creation of materials with tailored properties without the need to synthesize new functional monomers.
For polymers derived from dimethyl-2-oxepanones, which are aliphatic polyesters, several functionalization strategies can be employed:
Surface Modification: The surface of PCL and its derivatives can be modified to improve properties like hydrophilicity and biocompatibility. Techniques such as hydrolysis and aminolysis can introduce hydroxyl and amino groups onto the polymer surface, respectively. nih.govmanchester.ac.uk These functional groups can then be used for further chemical modifications.
Chain End Functionalization: The end groups of the polymer chains, typically hydroxyl or carboxylic acid groups depending on the initiator used, can be chemically modified. For example, a hydroxyl end group can be converted into an initiator for another type of polymerization, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of block copolymers. acs.org
Backbone Functionalization: While the polyester (B1180765) backbone of PCL is generally considered unreactive, harsh conditions can be used to introduce functional groups. For instance, the use of strong bases like lithium diisopropylamide can generate enolates along the PCL backbone, which can then react with various electrophiles. nih.gov However, these methods often lead to some degree of polymer degradation. More recently, C-H functionalization techniques are being explored to modify the polymer backbone under milder conditions. nih.gov
Click Chemistry: For polymers that have been synthesized with specific functional groups, "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provide a highly efficient and specific method for attaching a wide range of molecules.
The choice of functionalization strategy depends on the desired properties of the final material and the specific application.
Advanced Analytical Techniques for Comprehensive Research on Dimethyl 2 Oxepanones
High-Resolution Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
Definitive identification of the specific isomer of dimethyl-2-oxepanone and confirmation of its molecular structure rely heavily on high-resolution spectroscopic techniques. These methods provide detailed information about the molecular formula and the connectivity of atoms within the molecule.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy is a powerful tool for elucidating the complex structures of substituted caprolactones. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments resolve ambiguities by showing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a dimethyl-2-oxepanone isomer, COSY spectra would reveal the connectivity of the entire proton network along the carbon backbone of the ring, helping to trace the sequence of methylene (B1212753) (-CH₂) and methine (-CH) groups. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals in the ¹³C NMR spectrum by correlating them with their known proton resonances.
The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is essential for differentiating between isomers such as 3,3-dimethyl-2-oxepanone, 4,6-dimethyl-2-oxepanone, and others.
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. nih.gov For dimethyl-2-oxepanone (C₈H₁₄O₂), HRMS can confirm this molecular formula by providing a mass measurement with high accuracy (typically to within 5 ppm). This capability distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues, although detailed interpretation often requires comparison with known standards or theoretical fragmentation pathways.
Table 1: Spectroscopic Data for Dimethyl-2-Oxepanone Isomers (Illustrative)
| Technique | Parameter | Expected Observation for Dimethyl-2-Oxepanone (C₈H₁₄O₂) | Purpose |
| HRMS | Exact Mass | 142.0994 (Calculated) | Confirms elemental composition (C₈H₁₄O₂) uni.lu |
| ¹H NMR | Chemical Shift (ppm) | ~2.5 (CH₂ adjacent to C=O), ~4.2 (CH₂ adjacent to O), ~1.2 (CH₃) | Shows the different types of proton environments |
| ¹³C NMR | Chemical Shift (ppm) | ~175 (C=O), ~65 (C adjacent to O), various (ring carbons), ~25 (CH₃) | Shows the different types of carbon environments |
| COSY | Cross-peaks | Correlations between protons on adjacent carbons | Maps the H-H connectivity around the ring |
| HSQC | Cross-peaks | Correlations between each proton and its directly attached carbon | Assigns carbon signals based on proton assignments |
| HMBC | Cross-peaks | Correlations from CH₃ protons to adjacent ring carbons and the quaternary carbon | Confirms isomer structure and placement of methyl groups |
Chromatographic Separations and Purity Analysis (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for separating dimethyl-2-oxepanone from starting materials, byproducts, and other impurities, as well as for quantifying its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and thermally stable compounds like dimethyl-2-oxepanones. nih.gov In this technique, the sample is vaporized and passed through a capillary column with a stationary phase. tricliniclabs.com Compounds are separated based on their boiling points and interactions with the column. The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. nih.gov GC-MS is particularly useful for:
Isomer Separation: Different dimethyl-2-oxepanone isomers will likely have slightly different retention times, allowing for their separation and individual analysis.
Purity Assessment: The area of the peak corresponding to dimethyl-2-oxepanone relative to the total area of all peaks gives a measure of its purity.
Impurity Identification: The mass spectrometer can identify residual starting materials (e.g., a dimethylcyclohexanone precursor) or byproducts from the synthesis. nasa.gov
High-Performance Liquid Chromatography (HPLC) is a complementary technique used for compounds that may not be sufficiently volatile or that might decompose at the high temperatures required for GC. tricliniclabs.com For dimethyl-2-oxepanones, a reversed-phase HPLC method would typically be employed. sielc.com The sample is dissolved in a solvent and pumped through a column packed with a nonpolar stationary phase (like C18). A polar mobile phase is used for elution. HPLC is well-suited for:
Purity Determination: Similar to GC, HPLC can separate the target compound from non-volatile impurities. A detector, such as an ultraviolet (UV) detector (if the compound has a chromophore) or a refractive index (RI) detector, is used for quantification. researchgate.net
Preparative Separation: HPLC can be scaled up to isolate larger quantities of a specific isomer or to purify the final product.
Table 2: Typical Chromatographic Conditions for Dimethyl-2-Oxepanone Analysis
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (MS) | Isomer separation, purity analysis, identification of volatile impurities researchgate.net |
| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | Refractive Index (RI) or UV | Purity analysis, quantification, separation from non-volatile impurities |
In Situ Spectroscopic Monitoring of Reaction Progress
Monitoring chemical reactions in real-time provides critical insights into reaction kinetics, mechanisms, and endpoint determination without the need for intrusive sampling. spectroscopyonline.com For the synthesis of dimethyl-2-oxepanones, which is often achieved through a Baeyer-Villiger oxidation of a corresponding dimethylcyclohexanone, in situ spectroscopy is highly valuable. wikipedia.orgrsc.org
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy are ideal for this purpose. mdpi.com These methods can monitor the reaction progress by tracking the disappearance of reactant peaks and the appearance of product peaks. For a Baeyer-Villiger oxidation, one would monitor:
The decrease in the intensity of the ketone carbonyl (C=O) stretching band of the dimethylcyclohexanone starting material (typically around 1715 cm⁻¹).
The increase in the intensity of the ester carbonyl (C=O) stretching band of the resulting dimethyl-2-oxepanone (lactone) product (typically around 1735 cm⁻¹). mdpi.com
This real-time data allows for precise determination of reaction completion, optimization of reaction conditions (temperature, catalyst loading), and the detection of any transient intermediates or side products. nih.gov Similarly, if dimethyl-2-oxepanone is used as a monomer in a ring-opening polymerization, in situ spectroscopy can track its conversion to poly(dimethyl-caprolactone) by monitoring the disappearance of the monomer's characteristic peaks. researchgate.netmdpi.com
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic and chromatographic methods define the connectivity and purity of a molecule, X-ray Crystallography provides the ultimate confirmation of its three-dimensional structure in the solid state. wikipedia.org This technique is contingent upon the ability to grow a suitable single crystal of the compound. researchgate.net
If a single crystal of a dimethyl-2-oxepanone isomer is obtained, X-ray diffraction analysis can unambiguously determine:
The precise spatial arrangement of all atoms in the molecule and in the crystal lattice. youtube.com
Exact bond lengths, bond angles, and torsion angles.
The conformation of the seven-membered ring (e.g., chair, boat, or twist conformation), which is influenced by the position of the methyl substituents. rsc.org
The packing of molecules in the crystal, revealing intermolecular interactions.
This detailed structural information is invaluable for computational modeling, understanding structure-property relationships, and confirming the absolute stereochemistry if a chiral isomer is synthesized. nih.gov Although obtaining crystallographic data for a specific liquid compound like a dimethyl-2-oxepanone can be challenging, its solid derivatives could be analyzed to provide foundational structural insights. researchgate.net
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 2-Oxepanone and its derivatives?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the lactone ring structure and substituents, focusing on characteristic shifts for the carbonyl group (C=O, ~170 ppm in NMR). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (e.g., m/z 114 for the base compound, as noted in the EPA/NIH spectral database) . Infrared (IR) spectroscopy identifies lactone-specific C=O stretching (~1750 cm). Always cross-reference with CAS No. 24980-41-4 for purity verification .
Q. How should researchers safely handle 2-Oxepanone in laboratory settings?
- Methodology : Follow protocols for reactive lactones:
- Use fume hoods to avoid inhalation (no specific toxicity data available, but general lactone precautions apply) .
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight containers at 2–8°C to prevent hydrolysis .
- In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Q. What are the common synthetic routes for 2-Oxepanone-based polymers?
- Methodology : Ring-opening polymerization (ROP) using catalysts like tin(II) octoate is standard. For example, copolymerize 2-Oxepanone with aziridine and tetrahydro-2H-pyran-2-one to form biodegradable polyesters. Monitor reaction kinetics via gel permeation chromatography (GPC) to assess molecular weight distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of 2-Oxepanone derivatives across studies?
- Methodology :
- Step 1 : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables causing discrepancies.
- Step 2 : Use computational modeling (DFT calculations) to predict thermodynamic stability of intermediates.
- Step 3 : Validate via -NMR kinetic studies to compare reaction pathways. For example, conflicting data on copolymerization rates may arise from trace moisture or catalyst impurities .
Q. What advanced techniques optimize the synthesis of 2-Oxepanone-1,4-butanediol copolymers?
- Methodology :
- Employ melt-polycondensation at 160–180°C with vacuum distillation to remove byproducts (e.g., water).
- Use MALDI-TOF MS to analyze end-group fidelity and cyclic vs. linear polymer ratios.
- Adjust stoichiometry (e.g., 1:1.2 monomer:diol ratio) to favor high molecular weight ( Da) while minimizing side reactions .
Q. How can researchers assess the environmental impact of 2-Oxepanone polymers in academic studies?
- Methodology :
- Conduct hydrolytic degradation tests in pH 7.4 buffer at 37°C, monitoring mass loss via gravimetry.
- Use LC-MS to identify degradation byproducts (e.g., caproic acid derivatives).
- Reference EPA guidelines for polymer biodegradability (e.g., OECD 301B) to ensure compliance with non-commercial research standards .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing contradictory thermal stability data in 2-Oxepanone polymers?
- Methodology :
- Perform ANOVA on DSC/TGA datasets to identify significant differences in (glass transition) or decomposition temperatures.
- Apply multivariate regression to isolate factors (e.g., crystallinity, crosslinking density) causing variability.
- Publish raw data in appendices with detailed experimental conditions to enable meta-analyses .
Q. How should researchers integrate computational and experimental data for 2-Oxepanone reaction mechanisms?
- Methodology :
- Use QSPR (Quantitative Structure-Property Relationship) models to correlate DFT-calculated activation energies with experimental rate constants.
- Validate via isotopic labeling (e.g., tracing in lactone ring-opening reactions).
- Include error margins and confidence intervals in joint computational-experimental publications .
Ethical & Regulatory Considerations
Q. What ethical protocols apply to studies involving 2-Oxepanone derivatives in biomedical research?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
